Palmitic acid-d17

Lipidomics Mass Spectrometry Internal Standard

In targeted lipidomics, endogenous metabolite background can compromise palmitic acid quantification. Palmitic acid-d17 solves this with a +17 Da mass shift that ensures a distinct mass channel free from isobaric interference from natural M+1/M+2 isotopologues of abundant fatty acids. Its 98 atom % D isotopic purity and chain-labeling pattern (C9-C16) enable accurate matrix-effect normalization and robust metabolic tracing. - +17 Da mass shift resolves analyte from endogenous isotopologue signals in complex plasma, serum, or tissue matrices - 98 atom % D isotopic purity and ≥97% chemical purity ensure reliable quantification in LC-MS/MS workflows - Chain-labeling pattern resists H/D back-exchange during metabolic transformations, providing comprehensive tracer data

Molecular Formula C16H32O2
Molecular Weight 273.53 g/mol
CAS No. 81462-28-4
Cat. No. B1433456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic acid-d17
CAS81462-28-4
Molecular FormulaC16H32O2
Molecular Weight273.53 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
InChIKeyIPCSVZSSVZVIGE-OISRNESJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 0.05 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palmitic acid-d17 (CAS 81462-28-4): A Defined Deuterium-Labeled Internal Standard for Quantitative Lipidomics and Metabolic Tracing


Palmitic acid-d17 is a stable isotope-labeled analog of the saturated fatty acid palmitic acid (16:0), in which 17 hydrogen atoms are replaced by deuterium (²H) [1]. This isotopic labeling results in a mass shift of +17 Da relative to the unlabeled parent compound, enabling its use as an internal standard for accurate quantification in mass spectrometry (MS)-based workflows [2]. As a member of the class of deuterated fatty acids, it is designed to co-elute with endogenous palmitic acid during chromatographic separation while being spectrally distinguishable, thereby correcting for ion suppression/enhancement effects and sample preparation variability .

Critical Selection Criteria for Deuterated Palmitic Acid Standards: Why d17 Labeling Provides a Differentiated Procurement Advantage


Generic substitution among deuterated palmitic acid internal standards (e.g., d3, d9, d31) is not scientifically valid without rigorous cross-validation. Key differentiators include the magnitude of the mass shift (Δm/z), which determines the ability to resolve the analyte from endogenous and other isotopologue signals, and the isotopic purity (atom % D), which directly impacts quantification accuracy . The specific deuteration pattern (e.g., terminal vs. chain-labeled) influences chromatographic retention time and the potential for deuterium/hydrogen exchange under certain sample preparation conditions . Furthermore, the number of deuterium labels affects the intensity of the M+1, M+2, etc., isotopic peaks, which can impact sensitivity and the dynamic range of the MS method . Therefore, selecting a standard like palmitic acid-d17 requires verification of its specific analytical performance characteristics in the user's intended matrix and workflow, as detailed in the evidence below.

Quantitative Differentiation of Palmitic acid-d17 (CAS 81462-28-4) Against Key Analytical Comparators


Isotopic Purity Benchmarking: Palmitic acid-d17 vs. Palmitic acid-d31

Palmitic acid-d17 is specified by its manufacturer with an isotopic enrichment of 98 atom % D . This value is comparable to, and in some vendor specifications exceeds, the isotopic purity reported for the widely used palmitic acid-d31 standard, which is commonly listed as ≥98 atom % D . In stable isotope dilution mass spectrometry, higher isotopic purity of the internal standard minimizes the contribution of unlabeled or partially labeled species to the analyte signal, thereby improving the lower limit of quantification (LLOQ) and accuracy, particularly when analyzing low-abundance endogenous metabolites [1].

Lipidomics Mass Spectrometry Internal Standard

Mass Shift Resolution Advantage: Palmitic acid-d17 vs. Palmitic acid-d9

Palmitic acid-d17 provides a +17 Da mass shift relative to endogenous palmitic acid (MW 256.4 vs. 273.5 g/mol) . This is a significantly larger shift than the +9 Da shift offered by palmitic acid-d9 . The larger mass shift of the d17 standard can be advantageous in complex biological matrices (e.g., plasma, tissue extracts) where endogenous metabolites may produce M+1 or M+2 isotopologue peaks that overlap with a less-labeled internal standard's signal . The +17 Da shift ensures a distinct m/z channel for the internal standard, reducing the risk of isobaric interference and improving the signal-to-noise ratio for more robust and reliable quantification [1].

LC-MS/MS GC-MS Quantitative Analysis

Chain-Labeling Specificity and H/D Exchange Resistance vs. Terminal-Labeled Analogs

Palmitic acid-d17 is labeled along the aliphatic carbon chain (C9 through C16), as indicated by its IUPAC name: hexadecanoic-9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d17 acid . This chain-labeling pattern is distinct from terminally labeled analogs such as palmitic acid-d3 (16,16,16-d3), where the deuterium is located solely on the omega-methyl group . Chain-labeled standards offer a class-level advantage in metabolic tracing studies: the distributed deuterium atoms are less likely to undergo complete deuterium/hydrogen (H/D) back-exchange during metabolic transformations (e.g., beta-oxidation) compared to terminal labels, which can be cleaved as part of a small labeled fragment . This provides a more robust tracer signal for studying the fate of the entire fatty acid molecule.

Stable Isotope Tracer Metabolism Analytical Chemistry

Differentiated Chromatographic Behavior vs. Unlabeled Palmitic Acid

Deuterated compounds, including palmitic acid-d17, exhibit a subtle but measurable chromatographic isotope effect, eluting slightly earlier than their protiated counterparts in reversed-phase liquid chromatography (RP-HPLC) due to the shorter C-D bond length and altered lipophilicity [1]. While no head-to-head study with palmitic acid-d17 was identified in the open literature, the class-level effect is well-established. In a study measuring secondary deuterium isotope effects on hydrophobic binding, a clear isotopic separation between deuterated and protiated palmitic acid was observed using high-pressure liquid chromatography [2]. For method development, this means the retention time of palmitic acid-d17 should be independently characterized and may differ by a few seconds to tenths of a minute from unlabeled palmitic acid, a critical parameter for setting up accurate multiple reaction monitoring (MRM) windows.

Chromatography Isotope Effect Method Development

High Reported Chemical Purity Relative to Other Deuterated Fatty Acid Standards

Vendor technical datasheets for palmitic acid-d17 specify a chemical purity of ≥98% (typically 97-98% by CP) alongside its isotopic purity . This high chemical purity is consistent with, and in some cases stated to exceed, the purity levels offered for other common deuterated fatty acid internal standards such as palmitic acid-d31, which is also listed with ≥98% purity by GC . For procurement decisions, this parity in chemical purity indicates that the d17 analog does not require additional purification or introduce a higher burden of chemical contaminants (e.g., related fatty acids) that could interfere with analyte detection or cause instrument contamination.

Quality Control Analytical Standard Procurement

Optimized Application Scenarios for Palmitic acid-d17 Based on Differentiated Analytical Performance


Accurate Quantification of Palmitic Acid in Lipidomics Studies with Complex Biological Matrices

In targeted lipidomics of plasma, serum, or tissue extracts, endogenous metabolites create a complex background that can interfere with precise quantification. Palmitic acid-d17 is a superior internal standard in this scenario due to its +17 Da mass shift, which ensures a distinct mass channel free from isobaric interference from the natural M+1 or M+2 isotopologues of other abundant fatty acids . Its high isotopic purity (98 atom % D) and chemical purity (≥97%) allow for accurate normalization of matrix effects and extraction efficiency, leading to more reliable quantification of palmitic acid levels compared to using a standard with a smaller mass shift (e.g., d3 or d9) that may overlap with endogenous isotopologue peaks .

Metabolic Tracer Studies of Fatty Acid Oxidation and Turnover in Cell Culture Models

For experiments designed to trace the metabolic fate of palmitic acid (e.g., beta-oxidation, incorporation into complex lipids), palmitic acid-d17 offers a specific advantage over terminal-labeled analogs like palmitic acid-d3 . Its chain-labeling pattern (C9 through C16) is more resistant to complete signal loss via H/D back-exchange during metabolic transformations. This makes it a robust tracer for studying the entire molecule's utilization, providing more comprehensive data on the rates and pathways of fatty acid metabolism in cell-based assays [1].

LC-MS Method Development and Validation for Free Fatty Acid Panels

When developing a new LC-MS/MS method for a panel of free fatty acids, the use of palmitic acid-d17 requires explicit validation of its chromatographic retention time. Its subtle but measurable isotope effect means it will elute slightly earlier than unlabeled palmitic acid under reversed-phase conditions [2]. This behavior necessitates that the d17 standard's retention time be independently characterized and integrated into the MRM schedule. Utilizing the d17 analog in this context provides a more rigorous internal control that accounts for the unique chromatographic behavior of the deuterated species, ultimately strengthening the robustness of the validated method [3].

Technical Documentation Hub

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